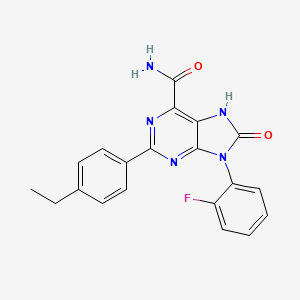
4-(Tert-butyldimethylsilyloxy)-3-methylaniline
Vue d'ensemble
Description
4-(Tert-butyldimethylsilyloxy)-3-methylaniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylaniline core. This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyldimethylsilyloxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyloxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of desilylated products or other substituted derivatives.
Applications De Recherche Scientifique
4-(Tert-butyldimethylsilyloxy)-3-methylaniline is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline involves the stabilization of reactive intermediates through the silyloxy group. The tert-butyldimethylsilyloxy group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This stabilization is crucial in multi-step organic syntheses where selective protection and deprotection are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tert-butyldimethylsilyloxy)-1-butanol
- 4-(Tert-butyldimethylsilyloxy)cyclohexanone
- 4-(Tert-butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(Tert-butyldimethylsilyloxy)-3-methylaniline is unique due to its specific structure that combines the silyloxy group with a methylaniline core. This combination provides distinct reactivity and stability, making it particularly useful in protecting hydroxyl groups in aromatic systems. The presence of the methylaniline core also allows for further functionalization and derivatization, enhancing its utility in synthetic chemistry.
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCOMYASPLXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)
![3-(dimethylsulfamoyl)-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2804518.png)

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)





![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)

